5-Fluoro-2-(phenylethynyl)benzaldehyde
Description
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Properties
IUPAC Name |
5-fluoro-2-(2-phenylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO/c16-15-9-8-13(14(10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVZKIZTBMTKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Fluoro-2-(phenylethynyl)benzaldehyde CAS number 943835-77-6
An In-depth Technical Guide to 5-Fluoro-2-(phenylethynyl)benzaldehyde (CAS: 943835-77-6)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key organic building block for researchers, chemists, and professionals in drug development and materials science. We will delve into its synthesis, chemical properties, reactivity, and applications, offering field-proven insights and detailed methodologies.
Introduction and Strategic Importance
This compound is a bifunctional aromatic compound featuring an aldehyde and an internal alkyne (phenylethynyl group). The strategic placement of a fluorine atom imparts unique electronic properties, influencing the reactivity of the adjacent functional groups and the aromatic system. This molecular architecture makes it a highly valuable intermediate for the synthesis of complex heterocyclic scaffolds and conjugated organic materials. Its utility is particularly noted in the construction of novel pharmaceutical intermediates and functional materials where precise control over electronic and steric properties is paramount.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is critical for its safe and effective use in a research environment. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 943835-77-6 | [1] |
| Molecular Formula | C₁₅H₉FO | [1] |
| Molecular Weight | 224.23 g/mol | [1] |
| SMILES | O=CC1=CC(F)=CC=C1C#CC2=CC=CC=C2 | [1] |
| Purity | Specification-dependent | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Safety Profile:
| Hazard Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from supplier safety information sheets.[1]
Synthesis via Sonogashira Cross-Coupling
The most efficient and widely adopted method for synthesizing aryl-alkynes like this compound is the Sonogashira cross-coupling reaction.[2] This powerful palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Causality of Experimental Design: The choice of a Sonogashira coupling is dictated by its high efficiency, functional group tolerance (the aldehyde remains intact), and typically mild reaction conditions.[2] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne, accelerating the overall catalytic cycle. An amine base is used to neutralize the hydrogen halide generated during the reaction and often serves as the solvent.
Caption: Sonogashira synthesis of the target compound.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative, self-validating procedure that can be adapted by researchers.
-
Vessel Preparation: A two-necked round-bottom flask is flame-dried under vacuum and backfilled with an inert atmosphere (Argon or Nitrogen). This is crucial to prevent the oxidation of the catalyst and reagents.
-
Reagent Addition: To the flask, add 2-bromo-5-fluorobenzaldehyde (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Solvent and Base: Add anhydrous triethylamine (or a mixture of THF and triethylamine). The solvent should be deoxygenated by bubbling with argon for 15-20 minutes prior to use.
-
Alkyne Addition: Add phenylacetylene (1.1-1.2 eq) dropwise to the stirred mixture via syringe. A slight excess ensures the complete consumption of the more valuable aryl halide.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or heated mildly (40-50°C) for 2-12 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated under reduced pressure. The residue is redissolved in a solvent like ethyl acetate or dichloromethane, washed with water and brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure this compound.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is dominated by its two primary functional groups. The interplay between the electron-withdrawing aldehyde and fluorine atom, and the electron-rich alkyne system, provides a rich landscape for synthetic transformations.
Caption: Key reactive sites on the molecule.
-
The Aldehyde Group: This group is a classic electrophilic site. It readily participates in:
-
Nucleophilic Additions: Reactions with Grignard reagents or organolithiums to form secondary alcohols.
-
Wittig Reaction: Conversion to an alkene.
-
Reductive Amination: Formation of a secondary amine.
-
Multicomponent Reactions: As demonstrated in the literature, 2-alkynylbenzaldehydes are excellent substrates for multicomponent reactions with amines and other nucleophiles (like phosphites) to generate complex heterocyclic structures such as isoquinolines and isoindoles.[3][4][5][6][7] This is a powerful strategy in medicinal chemistry for rapidly building molecular diversity.
-
-
The Phenylethynyl Group: The internal alkyne is less reactive than a terminal alkyne but can undergo:
-
Cycloaddition Reactions: It can act as a dienophile or dipolarophile in reactions like the Diels-Alder or Huisgen cycloaddition.
-
Intramolecular Cyclization: The proximity of the alkyne to the ortho-aldehyde (or a derivative thereof) allows for powerful intramolecular cyclization reactions, often catalyzed by transition metals (e.g., silver, palladium), to form fused ring systems.[4][7][8]
-
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral characteristics.
| Technique | Expected Features | Rationale |
| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton.~7.3-7.9 ppm (m, 8H): Aromatic protons from both rings. | The aldehyde proton is highly deshielded.[9][10] Aromatic protons will show complex splitting patterns (doublets, triplets of doublets) due to H-H and H-F coupling. |
| ¹³C NMR | ~191 ppm: Aldehyde carbonyl carbon.~160-165 ppm (d, J≈250 Hz): Carbon bearing the fluorine atom.~85-95 ppm: Alkyne carbons.~115-140 ppm: Remaining aromatic carbons. | The carbonyl carbon is characteristic.[11] The large one-bond C-F coupling constant is a definitive feature. The alkyne carbons appear in a typical region for internal alkynes. |
| IR (Infrared) | ~2220 cm⁻¹: C≡C stretch (may be weak).~1705 cm⁻¹: C=O stretch (strong).~1600, 1490 cm⁻¹: Aromatic C=C stretches. | These frequencies correspond to the characteristic vibrations of the key functional groups.[12] |
| MS (Mass Spec) | m/z = 224.06 [M]⁺: Molecular ion peak. | Corresponds to the exact mass of the C₁₅H₉FO molecule. |
Applications in Research and Drug Development
This compound is not an end-product but a high-value intermediate. Its primary applications lie in its use as a versatile scaffold.
-
Medicinal Chemistry: The fluorine atom is a common bioisostere for hydrogen and can improve metabolic stability and binding affinity of drug candidates.[13] This compound serves as a precursor to fluorinated quinolines, isoquinolines, and other N-heterocycles, which are privileged structures in many areas of drug discovery, including oncology and neuroscience.[14][15]
-
Materials Science: The rigid, planar, and conjugated structure of the phenylethynyl group makes this molecule a candidate for creating organic semiconductors, liquid crystals, and fluorescent materials.[14] Polymerization or further derivatization can lead to materials with tailored optoelectronic properties.
-
Agrochemicals: Fluorinated aromatic aldehydes are known building blocks in the synthesis of pesticides and other crop protection agents.[16] The specific structure of this compound could be explored for the development of new agrochemicals.
Conclusion
This compound is a potent and versatile chemical intermediate. Its synthesis is readily achievable through robust methods like the Sonogashira coupling. The compound's dual reactivity, stemming from the aldehyde and phenylethynyl moieties, unlocks access to a vast chemical space of complex heterocyclic and conjugated systems. For researchers in drug discovery and materials science, this building block represents a strategic starting point for innovation, offering a reliable platform for constructing novel molecules with enhanced functionality and tailored properties.
References
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PubChem. 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. [Link]
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Keglevich, G. et al. Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. RSC Advances. [Link]
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PubChem. 5-Fluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
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Mi, Y. et al. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. [Link]
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Wang, J. et al. Catalytic Asymmetric Three-Component Reaction of 2-Alkynylbenzaldehydes, Amines, and Dimethylphosphonate. Organic Letters. [Link]
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Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
- Google Patents. Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
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Bálint, E. et al. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Molecules. [Link]
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ResearchGate. Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fine Chemical Synthesis: The Versatility of 2-Fluoro-5-methylbenzaldehyde. [Link]
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ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]
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PubMed. Catalytic Asymmetric Three-Component Reaction of 2-Alkynylbenzaldehydes, Amines, and Dimethylphosphonate. [Link]
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ACS Publications. Lewis Acid- and Organocatalyst-Cocatalyzed Multicomponent Reactions of 2-Alkynylbenzaldehydes, Amines, and Ketones. Organic Letters. [Link]
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American Custom Chemicals Corporation. 5-Fluoro-2-methoxybenzaldehyde (5-Fluoro-O-Anisaldehyde). [Link]
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CAS Common Chemistry. 11H-Indeno[1,2-b]quinoline. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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PubMed. Solvent-Regulated Coupling of 2-Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N-Heterocycles and Functionalized Naphthalene Derivatives. [Link]
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5-Fluoro-2-(phenylethynyl)benzaldehyde molecular weight and formula
An In-depth Technical Guide to 5-Fluoro-2-(phenylethynyl)benzaldehyde for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure is characterized by three key functional groups: a benzaldehyde moiety, a fluorine atom, and a phenylethynyl group. This unique combination makes it a valuable building block for the synthesis of more complex molecules. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the fluorine atom can modulate the electronic properties and metabolic stability of derivative compounds, a crucial aspect in drug design.[1][2] The rigid phenylethynyl linker is also a common feature in pharmacologically active molecules and functional materials. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its potential applications, grounded in established scientific principles.
Part 1: Core Molecular Attributes and Characterization
A precise understanding of a compound's physicochemical and spectroscopic properties is fundamental for its application in research. These data serve as the benchmark for confirming its identity and purity after synthesis or prior to its use in further reactions.
Physicochemical Properties
The essential identifying and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉FO | [3][4] |
| Molecular Weight | 224.23 g/mol | [3] |
| CAS Number | 943835-77-6 | [3][4] |
| Appearance | Not specified (typically a solid) | N/A |
| Storage | Inert atmosphere, 2-8°C | [3] |
Spectroscopic Signature
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons on both the fluorobenzaldehyde and the phenyl rings, as well as a characteristic singlet for the aldehyde proton, typically found far downfield (around 10 ppm).
-
¹³C NMR: The carbon NMR would display signals for all 15 carbon atoms, including the characteristic carbonyl carbon of the aldehyde (around 190 ppm) and the two acetylenic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the C≡C triple bond stretch (around 2200 cm⁻¹), and C-H stretches for the aromatic rings.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₁₅H₉FO.
Part 2: Synthesis and Mechanistic Considerations
The construction of the carbon-carbon bond between the aromatic ring and the alkyne is a key step in the synthesis of this compound. The Sonogashira cross-coupling reaction is the premier method for this transformation due to its high efficiency, mild reaction conditions, and broad functional group tolerance.
Rationale for Sonogashira Cross-Coupling
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This methodology is chosen for several compelling reasons:
-
High Yields: It is known to produce excellent yields for a wide range of substrates.
-
Mild Conditions: The reaction typically proceeds at or slightly above room temperature, which preserves sensitive functional groups like the aldehyde.
-
Functional Group Tolerance: The aldehyde group on the benzaldehyde ring and the fluorine atom are well-tolerated, avoiding the need for protecting group strategies that would add steps and reduce overall efficiency.
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure adapted from established methods for similar compounds.[5] It is designed to be self-validating through in-process monitoring and final product characterization.
Materials:
-
2-Bromo-5-fluorobenzaldehyde
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-fluorobenzaldehyde (1.0 eq).
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 eq), and the co-catalyst, CuI (0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous toluene and anhydrous triethylamine (2.0 eq) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Sonogashira cross-coupling synthesis workflow.
Part 3: Applications in Drug Discovery and Development
The molecular architecture of this compound makes it a promising scaffold in medicinal chemistry. The strategic incorporation of its structural motifs is a well-established tactic for optimizing drug candidates.
-
Role of Fluorine: The introduction of fluorine into a drug molecule is a common strategy to enhance its pharmacological profile.[1][2] It can increase metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability, which is crucial for bioavailability.[6]
-
The Aldehyde Handle: The aldehyde group is a synthetic linchpin. It can be readily converted into a vast range of other functional groups, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and various heterocyclic systems, allowing for extensive structure-activity relationship (SAR) studies.
-
The Phenylethynyl Moiety: This rigid, linear linker helps to orient the connected molecular fragments in a defined geometry, which can be critical for precise interaction with a biological target's binding site.
Conceptual Application Diagram
Caption: Structure-function relationships in drug design.
Part 4: Safety and Handling
Proper handling of all chemicals is paramount in a laboratory setting. This compound should be handled with care, following standard safety protocols.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Keglevich, G. et al. (2019). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. RSC Advances. Available at: [Link]
-
PubChem (n.d.). 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
PubChem (n.d.). 5-Fluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Keglevich, G. et al. (2019). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. RSC Publishing. Available at: [Link]
- Google Patents (n.d.). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
-
Saleem, H. et al. (2015). Spectroscopic Investigations of (E)-5-(2-Phenyldiazenyl)-2-Hydroxybenzaldehyde Using DFT Method. ResearchGate. Available at: [Link]
-
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]
-
Kuujia (n.d.). Cas no 943835-77-6 (5-fluoro-2-(2-phenylethynyl)benzaldehyde). Available at: [Link]
-
Wang, S. et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. Available at: [Link]
-
Biscoe, M. R. et al. (2014). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Organic Letters. Available at: [Link]
-
Seo, P. J. et al. (2013). 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. ResearchGate. Available at: [Link]
- Google Patents (n.d.). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
-
Al-Dies, A. M. et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
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Troubleshooting & Optimization
Stability issues of 5-Fluoro-2-(phenylethynyl)benzaldehyde in acidic or basic media
Welcome to the technical support center for 5-Fluoro-2-(phenylethynyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block in both acidic and basic media. By understanding the underlying chemical principles, you can anticipate and mitigate common issues, ensuring the integrity of your experiments and the quality of your results.
I. Overview of Chemical Stability
This compound is a bifunctional molecule featuring a reactive aldehyde and a phenylethynyl group on a fluorinated benzene ring. This combination of functional groups presents specific stability considerations under various pH conditions. The electron-withdrawing nature of the fluorine atom and the aldehyde group can influence the reactivity of the entire molecule. This guide will address the most frequently encountered stability issues in a question-and-answer format.
II. Troubleshooting Guide & FAQs
A. Stability in Acidic Media
Question 1: I am observing the formation of a new, more polar byproduct during a reaction involving this compound in the presence of a strong acid (e.g., HCl, H₂SO₄). What is likely happening?
Answer: The most probable cause is the acid-catalyzed hydration of the alkyne bond. In the presence of strong acids, particularly in aqueous or protic solvents, the triple bond of the phenylethynyl group can undergo hydration to form a ketone. This reaction follows Markovnikov's rule, leading to the formation of 5-Fluoro-2-(2-oxo-2-phenylethyl)benzaldehyde.[1][2] The resulting ketone is significantly more polar than the starting alkyne, which would explain the appearance of a new, lower Rf spot on a TLC plate.
Causality & Mechanism: The acid protonates the alkyne, forming a vinyl carbocation intermediate. Water then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation and tautomerization of the resulting enol lead to the more stable ketone product.[3][4]
Caption: Acid-catalyzed hydration of the alkyne moiety.
Troubleshooting & Solutions:
-
Choice of Acid: If possible, switch to a milder acid or a Lewis acid that is less likely to promote hydration.[4]
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the formation of the ketone byproduct.
Question 2: My reaction is sluggish, and I suspect the aldehyde may be deactivated under acidic conditions. Is this possible?
Answer: Yes, under strongly acidic conditions, the carbonyl oxygen of the benzaldehyde can be protonated. This protonation actually increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5] However, if your nucleophile is also protonated and deactivated under these conditions, the overall reaction rate can decrease. Additionally, some acid-catalyzed side reactions, such as acetal formation in the presence of alcohols, could consume the starting material.
Troubleshooting & Solutions:
-
Optimize pH: Carefully adjust the pH of the reaction medium to a range where your nucleophile is still active, and the aldehyde is sufficiently activated.
-
Protecting Groups: If the aldehyde is not the desired reactive site, consider protecting it as an acetal before subjecting the molecule to strongly acidic conditions. The acetal can be deprotected in a subsequent step.
-
Alternative Catalysts: Explore the use of Lewis acids, which can activate the aldehyde without requiring a very low pH.
B. Stability in Basic Media
Question 3: I am running a reaction with this compound under strongly basic conditions (e.g., NaOH, KOH) and observing two new products, one of which appears to be a carboxylic acid and the other an alcohol. What is occurring?
Answer: You are likely observing a Cannizzaro reaction.[6] Benzaldehyde and its derivatives that lack α-hydrogens, such as your compound, can undergo disproportionation in the presence of a strong base.[7][8] In this redox reaction, one molecule of the aldehyde is oxidized to a carboxylate salt (which becomes a carboxylic acid upon acidic workup), and another molecule is reduced to the corresponding alcohol.[9][10]
Causality & Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride to the carbonyl carbon of a second aldehyde molecule.
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- 10. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
Technical Support Center: A Researcher's Guide to Preserving 5-Fluoro-2-(phenylethynyl)benzaldehyde
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 5-Fluoro-2-(phenylethynyl)benzaldehyde. This valuable synthetic intermediate possesses two key reactive moieties: an aromatic aldehyde and a phenylethynyl group. While essential for its synthetic utility, these functional groups also render the molecule susceptible to degradation during reaction workup and purification. This document provides in-depth, field-tested troubleshooting advice and preventative protocols to ensure the integrity and purity of your compound.
Overview of Degradation Risks
The primary challenges in handling this compound stem from the reactivity of its aldehyde group. The main degradation pathways encountered during standard workup procedures are:
-
Oxidation: The aldehyde is easily oxidized to the corresponding carboxylic acid, 5-fluoro-2-(phenylethynyl)benzoic acid. This is the most common impurity observed.
-
Cannizzaro Reaction: As a benzaldehyde derivative lacking α-hydrogens, it is prone to a base-catalyzed disproportionation reaction, yielding both the corresponding alcohol and carboxylic acid.
Understanding the triggers for these pathways is critical for designing a robust workup and purification strategy.
Troubleshooting Guide & FAQs
Q1: My post-workup NMR spectrum shows a persistent new peak consistent with a carboxylic acid. What is causing this oxidation and how can I prevent it?
A1: This is a classic case of aldehyde autoxidation, a radical-chain reaction initiated by atmospheric oxygen. Aldehydes are notoriously sensitive to air, and this process can be accelerated by light, residual metal catalysts (like copper or palladium from a Sonogashira coupling), and basic conditions.[1][2][3]
Causality: The aldehydic C-H bond is relatively weak and susceptible to radical abstraction. The resulting acyl radical reacts with oxygen to form a peroxyacyl radical, which then propagates a chain reaction, ultimately converting the aldehyde to a carboxylic acid.
Preventative Strategies:
-
Inert Atmosphere: The most effective preventative measure is to minimize oxygen exposure. Conduct the entire workup and purification under an inert atmosphere (Nitrogen or Argon). This includes quenching, extractions, and solvent removal.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Rapid Execution: Do not leave the compound in solution or exposed to air for extended periods. A swift and efficient workup is crucial.
-
Temperature Control: Keep all workup steps, including extractions and washes, at a low temperature (0-5 °C using an ice bath) to reduce the rate of oxidation.
-
Quenching of Catalysts: If the compound was synthesized via a cross-coupling reaction, ensure the metal catalyst is thoroughly removed or deactivated. After the reaction is complete, adding a chelating agent or filtering the crude mixture through a plug of Celite® or silica can help remove metallic residues that catalyze oxidation.
Q2: I'm observing two new impurities in my crude product: the carboxylic acid and the corresponding benzyl alcohol. What reaction is occurring?
A2: You are observing the products of a Cannizzaro reaction. This is a base-catalyzed disproportionation that specifically occurs with aldehydes that do not have any hydrogen atoms on the alpha-carbon, a structural feature of this compound.[4]
Causality: In the presence of a strong base (e.g., NaOH, KOH), one molecule of the aldehyde is reduced to the primary alcohol, while a second molecule is simultaneously oxidized to the carboxylate salt. This pathway is a significant risk during basic aqueous washes intended to remove acidic impurities.
Mitigation Strategies:
-
Avoid Strong Bases: Never use strong bases like sodium hydroxide or potassium hydroxide during the workup.
-
Use a Mild Base for Washes: If an alkaline wash is necessary to remove acidic starting materials or byproducts, use a milder, non-nucleophilic base. A saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred choice. Perform the wash quickly and at low temperature.
-
pH Control: The stability of the aldehyde is highly dependent on pH. Neutral or slightly acidic conditions are generally safest.
Table 1: Effect of Aqueous Wash pH on Aldehyde Stability
| pH Range | Reagent Example | Risk of Degradation | Rationale |
| > 12 | 1M NaOH | Very High | Rapidly promotes the Cannizzaro reaction.[4] |
| 9 - 11 | 1M Na₂CO₃ | Moderate | Can still initiate the Cannizzaro reaction, albeit slower. |
| ~8 | Sat. NaHCO₃ | Low / Acceptable | Sufficiently basic to remove acidic impurities but generally too weak to cause significant disproportionation, especially if used quickly at low temperatures. |
| 6 - 7 | Water, Brine | Very Low | Ideal for general washing to remove water-soluble salts. |
| 3 - 5 | Dilute NH₄Cl, 0.1M HCl | Very Low | Slightly acidic conditions can help suppress oxidation and are generally safe for the aldehyde. |
Q3: What is the recommended general workup protocol after a Sonogashira coupling to obtain this aldehyde?
A3: A carefully planned, sequential workup is essential to isolate the product cleanly. The following protocol is designed to deactivate catalysts, remove byproducts, and minimize exposure to harsh conditions.
Recommended Workup Protocol:
-
Reaction Quenching: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction vessel to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate any acetylides and help break up emulsions.
-
Catalyst Removal: Stir the quenched mixture for 10-15 minutes. If significant solids (catalyst residues) are present, filter the entire mixture through a pad of Celite®. Wash the pad with the organic solvent used for the extraction (e.g., Ethyl Acetate or Dichloromethane).
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent. Combine the organic layers.
-
Aqueous Washes (Perform at 0-5 °C):
-
Wash the combined organic layers once with water to remove the bulk of water-soluble impurities.
-
Wash once with saturated aqueous sodium bicarbonate (NaHCO₃) only if acidic impurities are present. This step should be performed quickly.
-
Wash once with saturated aqueous sodium chloride (Brine) to break any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator at a low temperature (<35 °C) to prevent thermal degradation.
-
Inert Gas Purge: Once the solvent is removed, immediately place the flask under an inert atmosphere (N₂ or Ar) to protect the crude product from air.
Q4: How can I effectively purify the aldehyde from its carboxylic acid impurity?
A4: Standard silica gel column chromatography is the most common and effective method. The key is exploiting the significant polarity difference between the aldehyde and its degradation products.
Purification Strategies:
-
Column Chromatography: The target aldehyde is significantly less polar than the carboxylic acid byproduct. The acid will have a much lower Rf value and will stick strongly to the silica gel.
-
Solvent System: A non-polar/polar solvent system like Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate is typically effective. Start with a low polarity eluent (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute your product. The carboxylic acid will either remain at the baseline or elute much later.
-
-
Bisulfite Adduct Formation (for highly contaminated samples): Aldehydes reversibly react with sodium bisulfite to form a solid, water-soluble adduct.[5] This can be used as a chemical purification method.
-
Dissolve the impure aldehyde in a minimal amount of ethanol.
-
Add a saturated aqueous solution of sodium metabisulfite and stir vigorously.
-
The solid bisulfite adduct will precipitate. Filter this solid and wash it with ether to remove non-aldehydic impurities.
-
To regenerate the pure aldehyde, dissolve the adduct in an aqueous solution of sodium bicarbonate or dilute HCl, which reverses the reaction.
-
Extract the released pure aldehyde with an organic solvent.
-
Visualization of Degradation & Prevention
The following diagrams illustrate the key chemical transformations and the recommended workflow to avoid them.
Caption: Key degradation pathways for this compound.
Caption: Recommended workflow for the workup and purification of the target aldehyde.
References
- ResearchGate. (n.d.). Benzaldehyde concentration profile under different experimental conditions. pH = 0.5.
-
Niu, D., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1156–1161. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Kaiser, R. I., et al. (2023). Exploring the Chemical Dynamics of Phenylethynyl Radical (C6H5CC; X2A1) Reactions with Allene (H2CCCH2; X1A1) and Methylacetylene (CH3CCH). The Journal of Physical Chemistry A, 127(29), 6076–6088. Available from: [Link]
- ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid.
- Farbwerke Hoechst AG. (1983). Stabilization of aldehydes. U.S.
-
Master Organic Chemistry. (2024). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Yang, T., et al. (2024). The elusive phenylethynyl radical and its cation: synthesis, electronic structure, and reactivity. Physical Chemistry Chemical Physics, 26(2), 1013-1024. Available from: [Link]
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
- ResearchGate. (n.d.). Biodegradation-assisted mechanism of alkyne hydrocarbons.
- Sandler, S. R. (1983). Stabilization of aldehydes.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
-
Li, Z., et al. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6790–6794. Available from: [Link]
-
De La Torre, D., et al. (2023). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Molecules, 28(8), 3433. Available from: [Link]
- BenchChem. (2025). 3-(Trifluoromethyl)benzaldehyde decomposition pathways and prevention.
-
Tech Briefs. (2020). Reactive Additives for Phenylethynyl-Containing Resins. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2737328, 5-Fluorosalicylaldehyde. Retrieved from [Link]
- Pennwalt Corporation. (1983). Stabilization of aldehydes.
-
Le, K. A., & Van Vranken, D. L. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(11), 1903–1906. Available from: [Link]
- Sawada, H., et al. (1980). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. Journal of Biochemistry, 87(3), 851-859.
- Quora. (2021). Benzaldehyde does not release proton whereas benzoic acid does, explain it?
-
He, M., et al. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4, 58. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]
- Reddit. (2015). Purifying aldehydes?
- Yang, T., et al. (2023). Exploring the Chemical Dynamics of Phenylethynyl Radical (C6H5CC; X2A1) Reactions with Allene (H2CCCH2; X1A1) and Methylacetylene (CH3CCH). The Journal of Physical Chemistry A, 127(29), 6076-6088.
- ResearchGate. (n.d.). Scheme 5: Dissociation pathways of benzaldehyde.
- Misericordia University. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts.
- Scherer, H., et al. (2021). Air-stable aryl derivatives of pentafluoroorthotellurate. Dalton Transactions, 50(25), 8829-8836.
-
Wikipedia. (n.d.). Formaldehyde. Retrieved from [Link]
- Zellner, G., et al. (1989). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 55(9), 2205-2209.
-
JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]
- Rhodia Operations. (2012). Separation of aromatic aldehydes. U.S.
- ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
- ResearchGate. (n.d.). An example of a phenylethynyl group.
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]
- Celanese Chemische GMBH. (2000). Method of stabilizing aldehydes. U.S.
- Keglevich, G., et al. (2019). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. Beilstein Journal of Organic Chemistry, 15, 2473–2481.
- Mukaiyama, T., et al. (1991). Oxidation of Aldehydes into Carboxylic Acids. Chemistry Letters, 20(1), 5-8.
-
YouTube. (2022). Preparation of Benzaldehydes, Part 3: From Methyl Arenes. Retrieved from [Link]
- Royal Society of Chemistry. (2019). pH effects in the acetaldehyde–ammonia reaction.
- Andersen, A. (Ed.). (2006). Final report on the safety assessment of benzaldehyde. International Journal of Toxicology, 25(Suppl. 1), 11–27.
- ResearchGate. (2002). Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines.
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Technical Support Center: Purification of Polar Phenylethynyl Compounds
Prepared by: Senior Application Scientist, Advanced Purification Technologies
Welcome to the technical support center for researchers, scientists, and drug development professionals facing challenges in the purification of polar phenylethynyl compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions. We will delve into the underlying chemical principles governing purification to empower you to make informed decisions during method development.
Section 1: Frequently Asked Questions - The Root of the Challenge
This section addresses the fundamental reasons why this class of molecules presents unique purification hurdles.
Q1: Why are polar phenylethynyl compounds so difficult to purify?
A: The difficulty arises from their hybrid chemical nature. These molecules combine a rigid, relatively non-polar phenylethynyl backbone with one or more polar functional groups (e.g., -OH, -NH2, -COOH, heterocycles). This duality creates conflicting interactions with common chromatography media:
-
On Normal-Phase Media (e.g., Silica Gel): The polar functional groups can interact very strongly with the polar stationary phase (silica's silanol groups), leading to poor elution (streaking) or irreversible binding.[1][2] The non-polar backbone has a weaker interaction, resulting in a complex and often unpredictable elution profile.
-
On Reversed-Phase Media (e.g., C18): The high polarity of the functional groups can cause the compound to have very low retention, often eluting in or near the solvent front with the bulk of other polar impurities.[3] Traditional reversed-phase chromatography is typically designed for nonpolar compounds.
Q2: What are the most common impurities I should expect in my crude sample?
A: Impurities in phenylethynyl syntheses (like the Sonogashira coupling) are often structurally similar to the target compound, complicating separation. Common culprits include:
-
Unreacted Starting Materials: Such as the terminal alkyne or the aryl halide.
-
Homocoupling Products: Of the terminal alkyne (e.g., Glaser coupling side reaction).
-
Catalyst Residues: Palladium or copper salts from the coupling reaction.
-
Related Substances: Impurities formed from side reactions like dehalogenation or over-alkylation at different sites on the molecule.[4]
Q3: How does the π-system of the phenylethynyl group affect purification?
A: The electron-rich π-system of the alkyne and aromatic rings can be leveraged as a separation mechanism. Stationary phases containing phenyl groups (e.g., Phenyl-Hexyl columns) can interact with the analyte's π-system, offering a different selectivity compared to standard alkyl (C18, C8) or silica phases.[5][6] This can be particularly useful in HPLC for separating closely related aromatic compounds.
Section 2: Troubleshooting Guide for Column Chromatography
Flash column chromatography on silica gel is the workhorse of purification. However, it is fraught with peril for polar phenylethynyls. Here’s how to troubleshoot common issues.
Problem 1: My compound is stuck at the baseline on the TLC plate and won't elute from the silica column.
Causality: This indicates an extremely strong interaction between your compound's polar groups and the acidic silanol groups (Si-OH) on the silica surface. This is common for compounds with basic nitrogen groups (amines, pyridines, etc.) or multiple hydrogen-bond donors.[1]
Solutions:
-
Drastically Increase Mobile Phase Polarity: If you are using an ethyl acetate/hexane system, you will likely need to switch to a more polar mixture, such as methanol in dichloromethane (DCM).[7]
-
Add a Competitive Modifier: Introduce a small amount of a polar additive to the mobile phase. This additive will compete with your compound for the active sites on the silica, effectively "freeing" your compound to move down the column.
-
Spotting: Spot your crude mixture onto at least three separate TLC plates.
-
Initial Elution: Develop the first plate in a highly polar solvent system (e.g., 5% MeOH/DCM). Observe if the desired spot moves from the baseline.
-
Modifier Addition: Prepare a new eluent of 5% MeOH/DCM and add 1% triethylamine (if your compound is basic). Develop the second TLC plate in this modified system.
-
Comparison: Compare the two plates. The spot corresponding to your compound should have a higher Rf value and show less streaking or "tailing" on the second plate.[1]
-
Optimization: Adjust the percentage of MeOH and/or modifier to achieve an optimal Rf value (typically 0.2-0.35) for column chromatography.
Problem 2: My compound produces a long, trailing streak instead of a tight band (Peak Tailing).
Causality: Peak tailing is a classic sign of undesirable secondary interactions between the analyte and the stationary phase.[9] While the bulk of the compound moves with the mobile phase, a fraction is temporarily retained by active silanol sites, causing it to elute slowly and create a "tail." This is especially prevalent with basic compounds on silica.[9][10]
Solutions:
-
Mobile Phase Modification: As with baseline sticking, adding a competitive modifier like triethylamine is a primary solution.[11]
-
Use High Purity, End-Capped Columns (HPLC): For HPLC, select columns where the residual silanol groups have been chemically deactivated ("end-capped"). This reduces the sites available for secondary interactions.[10]
-
Lower Mobile Phase pH (HPLC): Operating at a lower pH (e.g., with 0.1% formic acid) can protonate residual silanols, reducing their ability to interact with basic analytes.[9]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to poor peak shape. Try diluting your sample and injecting a smaller volume.[11]
Caption: Logical workflow for diagnosing and solving peak tailing.
Problem 3: My compound seems to be degrading on the column.
Causality: Standard silica gel is acidic (pH ~4-5) and can catalyze the decomposition of acid-sensitive compounds.[12] This is often observed as multiple new spots appearing on TLC analysis of the collected fractions.
Solutions:
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by washing or slurrying the silica with a solvent containing a base like triethylamine.
-
Switch to a Different Stationary Phase: Use a less acidic medium like neutral or basic alumina, or Florisil.[3][12] For some compounds, a bonded phase like amino- or cyano-silica can also be effective.[3]
-
In a fume hood, place the required amount of silica gel for your column into a beaker.
-
Create a solvent mixture of your non-polar eluent (e.g., hexane) containing 1-2% triethylamine.
-
Pour this mixture over the silica gel to create a slurry.
-
Gently stir for 5-10 minutes.
-
Pack your column using this slurry (wet packing method).
-
This "deactivated" column is now much less acidic and suitable for base-sensitive compounds.
Section 3: Alternative and Advanced Purification Strategies
When standard chromatography fails, it's time to consider other techniques.
Q&A on Recrystallization
-
Q: When is recrystallization a good choice for my polar phenylethynyl compound? A: Recrystallization is an excellent, often superior, method for purifying solid compounds that are highly crystalline, provided a suitable solvent can be found.[13][14] It is particularly effective at removing impurities that have significantly different solubility profiles from your target compound.
-
Q: How do I choose a solvent system for recrystallization? A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15]
-
Start with single solvents: For polar compounds, test polar solvents like ethanol, methanol, or isopropanol.[16]
-
Use a solvent pair if needed: If your compound is too soluble in one solvent (e.g., methanol) and insoluble in another (e.g., water or hexane), you can use a mixed solvent system. Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "bad" solvent (the anti-solvent) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[13]
-
Q&A on Advanced Chromatography
-
Q: My compound elutes in the void on C18. When should I persist with Reversed-Phase (RP) HPLC? A: If your compound is too polar for traditional C18, don't give up on RP entirely. Consider using a polar-endcapped or polar-embedded C18 column. These are specifically designed to be stable in 100% aqueous mobile phases and provide better retention for polar analytes.[5][17] Another option is to use an ion-pairing reagent in the mobile phase, which forms a less polar complex with your analyte, thereby increasing its retention.[5][18]
-
Q: What is HILIC, and how can it solve my purification problem? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for highly polar compounds.[18] It is essentially the inverse of RP.
-
Mechanism: It uses a polar stationary phase (like bare silica, diol, or amino-bonded silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[19] A water layer forms on the stationary phase, and polar analytes partition into it, leading to retention. Elution is achieved by increasing the water content.
-
Benefit: It provides strong retention for compounds that are unretained in reversed-phase, making it an ideal complementary technique.[19][20]
-
Section 4: Data and Workflow Summaries
Table 1: Recommended Starting Solvent Systems for Polar Compounds
| Chromatography Mode | Stationary Phase | Typical Mobile Phase (Increasing Polarity →) | Use Case for Polar Phenylethynyls |
| Normal Phase (NP) | Silica Gel, Alumina | Hexane/Ethyl Acetate → DCM/Methanol → DCM/MeOH + Modifier (TEA/NH₄OH) | Good for moderately polar compounds. Modifiers are essential for basic or very polar analytes.[1][7] |
| Reversed Phase (RP) | C18, C8, Phenyl | Water/Acetonitrile or Water/Methanol (with 0.1% FA or TFA) | Best for less polar analogues or when using polar-endcapped columns for increased water content.[5][17] |
| HILIC | Bare Silica, Amino, Diol | 95:5 Acetonitrile/Water → 60:40 Acetonitrile/Water (with buffer like Ammonium Acetate) | Excellent for highly polar, water-soluble compounds that are unretained in RP mode.[18][19][20] |
Visualization: Decision Tree for Purification Method Selection
Caption: Decision framework for selecting an appropriate purification strategy.
Section 5: References
-
Reddit User Discussion. (2023). Purification of strong polar and basic compounds. Reddit. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
ResearchGate Discussion. (2018). For highly polar compound, how to do the purification? ResearchGate. [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]
-
Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
ZEOCHEM. Purification of APIs. [Link]
-
MDPI. (2026). Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. MDPI. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. (Book source, general principles).
-
Tayan AUTOTECH. Picking the best purification method for your API can be a tricky challenge. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
-
Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography?. YouTube. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
-
CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
University of California, Los Angeles. Recrystallization. (Educational resource, general principles).
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Validation & Comparative
A Spectroscopic Deep Dive: Unraveling the Influence of Fluorine in 2-(Phenylethynyl)benzaldehydes
An In-Depth Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and material science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. This guide provides a detailed spectroscopic comparison of 5-Fluoro-2-(phenylethynyl)benzaldehyde and its non-fluorinated parent compound, 2-(phenylethynyl)benzaldehyde. By examining their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, we aim to provide a comprehensive understanding of how a single fluorine atom can impart significant changes to a molecule's electronic and structural characteristics. This analysis will serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.
The Significance of Fluorine Substitution
The substitution of hydrogen with fluorine, the most electronegative element, can induce profound effects on a molecule's properties. These include alterations in acidity, basicity, lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the spectroscopic signatures of these changes is paramount for the unambiguous characterization of fluorinated compounds and for gaining insights into their behavior at a molecular level.
Molecular Structures
To visualize the molecules at the heart of this comparison, their structures are presented below.
Caption: Molecular structures of the two compared compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei provide detailed information about the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectra of both compounds exhibit characteristic signals for the aldehydic proton, the aromatic protons of the benzaldehyde ring, and the aromatic protons of the phenylethynyl group. The presence of the electron-withdrawing fluorine atom in the 5-fluoro analog is expected to deshield the adjacent aromatic protons, leading to a downfield shift in their resonances.
| Compound | Aldehydic H (s) | Benzaldehyde Ring Protons (m) | Phenylethynyl Ring Protons (m) |
| 2-(phenylethynyl)benzaldehyde | 10.65 ppm | 7.95, 7.64, 7.55-7.60, 7.45 ppm | 7.55-7.60, 7.36-7.40 ppm |
| This compound | 10.60 ppm | 7.60-7.67, 7.30 ppm | 7.54-7.57, 7.37-7.41 ppm |
Interpretation: As anticipated, the aromatic protons on the benzaldehyde ring of the fluorinated compound show a noticeable shift. Specifically, the proton ortho to the fluorine atom is expected to be the most affected. The aldehydic proton's chemical shift remains relatively unchanged, indicating that the electronic effect of the fluorine atom is attenuated at that distance.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further insights into the electronic perturbations caused by the fluorine substituent. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated organic compounds. Furthermore, the electron-withdrawing nature of fluorine will influence the chemical shifts of the other carbon atoms in the benzaldehyde ring.
| Compound | C=O | Alkyne C | Alkyne C | Aromatic C's |
| 2-(phenylethynyl)benzaldehyde | 191.7 | 96.3 | 84.8 | 135.8, 133.7, 133.2, 131.6, 129.0, 128.6, 128.5, 127.2, 126.8, 122.3 |
| This compound | 190.4 | 96.0 | 83.8 | 162.3 (d, J = 251.2 Hz), 137.7 (d, J = 6.5 Hz), 135.2 (d, J = 7.6 Hz), 131.6, 129.1, 128.5, 123.0 (d, J = 3.6 Hz), 122.1, 121.3 (d, J = 22.5 Hz), 113.7 (d, J = 22.9 Hz) |
Interpretation: The most striking feature in the ¹³C NMR spectrum of the fluorinated analog is the large doublet for the carbon atom attached to fluorine (C-5) at 162.3 ppm, with a coupling constant of 251.2 Hz. This is a direct and unambiguous confirmation of the fluorine's position. The other carbons in the fluorinated ring also show smaller C-F couplings, providing valuable structural information. The chemical shifts of the carbonyl carbon and the alkynyl carbons are also slightly perturbed by the fluorine substitution.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For fluoroaromatic compounds, the chemical shift typically falls within a well-defined range.
Expected ¹⁹F NMR Data: While an experimental spectrum was not available, based on literature values for similar fluoroaromatic compounds, the ¹⁹F NMR spectrum of this compound is expected to show a single resonance in the range of -110 to -125 ppm (relative to CFCl₃). This signal would likely be a multiplet due to coupling with the neighboring aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The presence of specific functional groups gives rise to characteristic absorption bands. For the compounds , key vibrational modes include the C=O stretch of the aldehyde, the C≡C stretch of the alkyne, and the C-H and C=C vibrations of the aromatic rings.
Expected IR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| Aldehyde C-H Stretch | 2850-2750 | Two weak bands are characteristic of aldehydes. |
| C≡C Stretch | 2230-2100 | The alkyne stretch is expected to be of medium intensity. |
| C=O Stretch | 1710-1685 | The carbonyl stretch of an aromatic aldehyde is typically in this range. Fluorine substitution may cause a slight shift. |
| C-F Stretch | 1250-1000 | A strong band in this region is indicative of the C-F bond. |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands are expected for the aromatic rings. |
Comparative Analysis: The IR spectra of both compounds are expected to be broadly similar, with the key difference being the presence of a strong C-F stretching band in the spectrum of the fluorinated analog.[1] The electron-withdrawing nature of the fluorine atom might also slightly increase the frequency of the C=O stretching vibration due to a decrease in the contribution of the resonance structure that places a partial negative charge on the oxygen.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Both 2-(phenylethynyl)benzaldehyde and its 5-fluoro derivative possess a highly conjugated π-system, which is expected to result in strong UV absorption.
Expected UV-Vis Data: The extended conjugation involving the benzaldehyde ring, the ethynyl linker, and the phenyl group will lead to a π → π* transition at a relatively long wavelength (λmax), likely in the near-UV region. The introduction of a fluorine atom, an auxochrome, may cause a small bathochromic (red) or hypsochromic (blue) shift in the λmax, depending on the interplay of its inductive and resonance effects. Given that fluorine is a weak resonance donor and a strong inductive acceptor, a slight hypsochromic shift might be anticipated.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Expected Fragmentation Pattern:
Caption: A simplified fragmentation pathway for 2-(phenylethynyl)benzaldehyde.
Interpretation: The mass spectra of both compounds are expected to show a prominent molecular ion peak (M⁺˙). For 2-(phenylethynyl)benzaldehyde, this would be at m/z 206, and for the 5-fluoro analog, at m/z 224. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺) and the loss of the formyl radical (˙CHO) to give the [M-CHO]⁺ ion.[2] Subsequent fragmentation of the phenylethynyl portion of the molecule would also be observed. The presence of fluorine in the 5-fluoro analog will be evident in the mass of the molecular ion and any fragments containing the fluorinated aromatic ring.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin transparent disk. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
Mass Spectrometry: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Instrumentation and Data Acquisition
The following is a general workflow for acquiring the spectroscopic data.
Caption: A generalized workflow for the spectroscopic characterization of the compounds.
Conclusion
The comparative spectroscopic analysis of this compound and its non-fluorinated analog provides a clear illustration of the profound influence of fluorine substitution on the electronic and structural properties of an aromatic system. The key takeaways are:
-
NMR Spectroscopy: The most definitive evidence of fluorination is the large ¹JCF coupling constant observed in the ¹³C NMR spectrum and the characteristic chemical shift in the ¹⁹F NMR spectrum. The ¹H NMR spectrum shows predictable deshielding of protons in proximity to the fluorine atom.
-
IR Spectroscopy: The presence of a strong C-F stretching band is the primary distinguishing feature in the IR spectrum of the fluorinated compound.
-
UV-Vis Spectroscopy: The extent of conjugation dictates the λmax, with fluorine substitution expected to cause a minor shift.
-
Mass Spectrometry: The molecular ion peak readily confirms the incorporation of the fluorine atom, and the fragmentation patterns provide further structural corroboration.
This guide underscores the importance of a multi-spectroscopic approach for the comprehensive characterization of fluorinated organic molecules. The insights gained from such analyses are crucial for rational drug design and the development of novel materials with tailored properties.
References
-
Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. RSC Advances, 2017, 7 (74), 47033-47043. [Link]
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Electronic Supplementary Information for: Copper-catalysed aerobic oxidative annulation of 2-alkynylbenzaldehydes with amines leading to 4-acylisoquinolones. Chemical Communications, 2012, 48 (63), 7850-7852. [Link]
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Infrared Spectroscopy of Aldehydes. Spectroscopy, 2017, 32 (11), 28-32. [Link]
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Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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UV-Vis Spectroscopy and Conjugated Systems. Mastering Organic Chemistry. [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 2016, 81 (17), 7434–7439. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-2-(phenylethynyl)benzaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. 5-Fluoro-2-(phenylethynyl)benzaldehyde is a compound with a unique confluence of functional groups—an aromatic aldehyde, an organofluorine, and a phenylethynyl moiety. While specific toxicological data for this exact molecule is scarce, a thorough understanding of its constituent parts allows us to construct a robust safety protocol. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you to handle this compound with confidence, ensuring both personal safety and the integrity of your research.
Hazard Analysis: Understanding the "Why" Behind the "What"
The necessity for stringent PPE protocols stems from the predictable, yet potent, hazards associated with the compound's structure. A proactive risk assessment is the foundation of a safe laboratory environment.
-
Aromatic Aldehyde Moiety: Aldehydes are a well-documented class of irritants.[1] Vapors can irritate the eyes and respiratory tract, while direct contact with the skin can lead to irritation or dermatitis.[1][2][3] Many aldehydes are classified as skin and respiratory sensitizers, meaning repeated exposure can lead to an allergic reaction.[2][4] Furthermore, they are often harmful if inhaled or swallowed.[5][6]
-
Organofluorine Component: The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability. However, this is not a guarantee of safety. Some organofluorine compounds can be metabolized into toxic byproducts, such as the highly toxic fluoroacetate, which can disrupt the Krebs cycle.[7][8][9] Additionally, many fluorinated organic compounds are persistent and can bioaccumulate, posing long-term environmental and health risks.[7][10]
-
Phenylethynyl Group (Alkyne): Alkynes as a class are reactive compounds. They can be flammable and may be toxic if inhaled.[11] As this compound is likely a solid powder, the primary risk from this group is associated with the inhalation of dust particles.[12]
Given these potential hazards, we must operate under the assumption that this compound is a potent irritant, a potential sensitizer, and carries unknown systemic toxicity. Therefore, the primary safety objective is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.[13]
The Hierarchy of Controls: PPE as the Final Guardian
Before detailing the specific PPE ensemble, it is crucial to recognize that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls that must be implemented first.[14]
-
Elimination/Substitution: In a research context, this is often not possible.
-
Engineering Controls: These are the most critical. All handling of this compound, especially as a solid, must be performed within a certified chemical fume hood or a glove box to contain dust and vapors.[15]
-
Administrative Controls: These include establishing Standard Operating Procedures (SOPs), providing thorough training, and clearly labeling work areas.
-
Personal Protective Equipment (PPE): This is your personal barrier against exposure should engineering and administrative controls fail.
The Essential PPE Ensemble: A Head-to-Toe Protocol
A comprehensive hazard assessment dictates the need for a multi-layered PPE approach.[16][17] The following sections detail the minimum required PPE for handling this compound.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splashes from solutions or the aerosolization of fine powder requires more robust protection.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required whenever handling this compound in liquid or solid form.[18][19]
-
Recommended for High-Risk Tasks: When handling larger quantities (>1 g) or performing energetic reactions, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[12][19]
Hand Protection
Skin contact is a primary route of exposure.[8] Proper glove selection is critical.
-
Glove Type: Nitrile gloves provide good protection against a wide range of chemicals and are suitable for handling this compound.[18]
-
Double Gloving: For all weighing and transfer operations, as well as during reaction work-ups, wearing two pairs of nitrile gloves is strongly recommended. This provides a crucial buffer; if the outer glove becomes contaminated, it can be safely removed without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination and always after extended use.
Body Protection
Your body must be shielded from potential spills and dust.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory. Cuffs should be snug around the wrist.
-
Apron: For procedures involving larger volumes of solvents or the potential for significant splashes, a chemical-resistant apron worn over the lab coat is recommended.[20]
-
Clothing: Long pants and fully enclosed shoes are required at all times in the laboratory.[17]
Respiratory Protection
The inhalation of fine chemical dust is a significant and often underestimated hazard.[12]
-
Within a Fume Hood: When working exclusively within a properly functioning chemical fume hood, respiratory protection may not be mandatory if a thorough risk assessment confirms airborne concentrations are kept below exposure limits.
-
Weighing and Transfer: For weighing solid this compound, even within a fume hood, a NIOSH-approved N95 respirator is highly recommended to prevent inhalation of fine particulates.[21] For higher-risk scenarios or in the absence of a fume hood, a half-mask or full-face respirator with organic vapor and particulate cartridges would be required.[18][22] All respirator use must comply with your institution's respiratory protection program, which includes fit testing and training as mandated by OSHA.[14][23]
PPE Protocols for Specific Laboratory Operations
The level of PPE required can be adjusted based on the specific task and the associated risk. The following table provides guidance for common laboratory procedures.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale |
| Weighing/Transferring Solid | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | N95 Respirator (Minimum) | High risk of fine powder aerosolization and inhalation. Face shield protects against accidental puffs of powder. |
| Preparing Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in a fume hood | Risk of splashes is the primary concern. Double gloves protect against contamination during solvent handling. |
| Running a Reaction | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood | Standard procedure for handling chemicals in a closed or semi-closed apparatus within a fume hood. |
| Work-up & Purification | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not required in a fume hood | Increased risk of splashes and spills during transfers between glassware (e.g., separatory funnels). |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required for sealed containers | Handling sealed, properly labeled waste containers. Risk is lower but requires standard lab PPE. |
Procedural Discipline: Donning and Doffing PPE
The sequence in which you put on and take off your PPE is as important as the equipment itself. Incorrect doffing can lead to self-contamination.
PPE Donning Sequence
The process of putting on PPE should be systematic, moving from the core of the body outwards.
Caption: A workflow for the correct sequence of donning PPE.
PPE Doffing Sequence
The principle of doffing is "dirty to dirty." The goal is to touch contaminated items only with other contaminated items (the outer gloves).
Caption: A workflow for the correct sequence of doffing PPE.
Operational and Disposal Plans
Handling and Storage:
-
Always store this compound in a clearly labeled, tightly sealed container.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Consult the Safety Data Sheet (SDS) for specific incompatibility information.[4]
Spill Response:
-
In case of a small spill, ensure you are wearing your full PPE ensemble.
-
Absorb liquids with an inert material (vermiculite, sand) and sweep up solids carefully to avoid creating dust.
-
Place all contaminated materials into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal:
-
All waste containing this compound, including contaminated PPE, empty containers, and reaction residues, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[21] Do not dispose of this chemical down the drain.
By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with this compound. This disciplined approach is not just about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the groundbreaking work you perform.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
